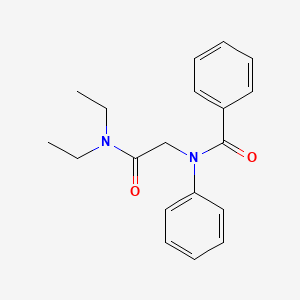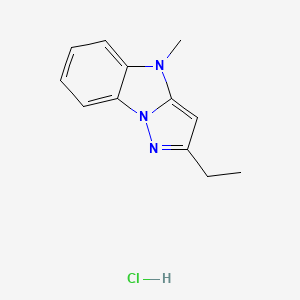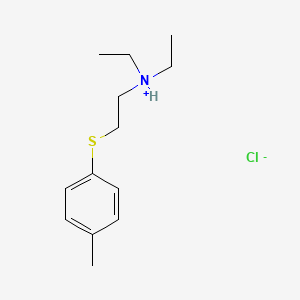
N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group, an acetyloxy group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions, often using acetic acid and a suitable catalyst.
Attachment of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more reduced form, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can be compared to other similar compounds, such as:
N-(4-Phenoxyphenyl)acetamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
N-(Acetyloxy)-N-phenylacetamide: Lacks the phenoxyphenyl group, potentially altering its biological activity.
The uniqueness of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
71708-97-9 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(N-acetyl-4-phenoxyanilino) acetate |
InChI |
InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
AXPFYEJZVXEOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


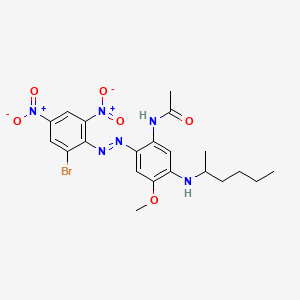
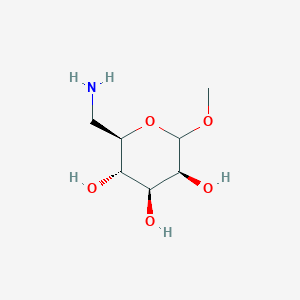

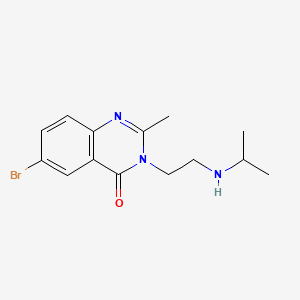
![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
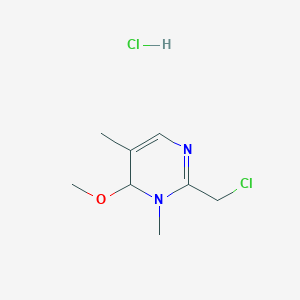
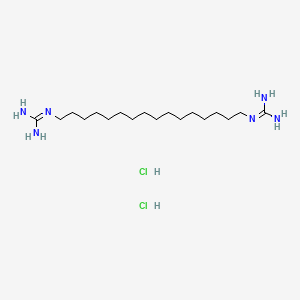
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
